molecular formula C12H7N5 B8662944 7-(3-Pyridyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 78561-98-5

7-(3-Pyridyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No. B8662944
Key on ui cas rn: 78561-98-5
M. Wt: 221.22 g/mol
InChI Key: MJDOBULESIGJCA-UHFFFAOYSA-N
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Patent
US04281000

Procedure details

A mixture of 0.01 mole of 7-(3-pyridyl)pyrazolo-[1,5-a]pyrimidine-3-carboxaldehyde and 0.011 mole of hydroxylamine hydrochloride in 25 ml. of ethanol is heated on a steam bath for 3 hours. The solvent is removed and to the residue is added 25 ml. of acetic anhydride. The mixture is heated at reflux temperature for 6 hours and the solvent is removed in vacuo. The residue is partitioned between dichloromethane and sodium bicarbonate solution and the organic layer is separated, dried over magnesium sulfate, and the solvent removed to give the product of the example, m.p. 258°-260° C.
Name
7-(3-pyridyl)pyrazolo-[1,5-a]pyrimidine-3-carboxaldehyde
Quantity
0.01 mol
Type
reactant
Reaction Step One
Quantity
0.011 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([C:7]2[N:12]3[N:13]=[CH:14][C:15]([CH:16]=O)=[C:11]3[N:10]=[CH:9][CH:8]=2)[CH:2]=1.Cl.[NH2:19]O>C(O)C>[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([C:7]2[N:12]3[N:13]=[CH:14][C:15]([C:16]#[N:19])=[C:11]3[N:10]=[CH:9][CH:8]=2)[CH:2]=1 |f:1.2|

Inputs

Step One
Name
7-(3-pyridyl)pyrazolo-[1,5-a]pyrimidine-3-carboxaldehyde
Quantity
0.01 mol
Type
reactant
Smiles
N1=CC(=CC=C1)C1=CC=NC=2N1N=CC2C=O
Name
Quantity
0.011 mol
Type
reactant
Smiles
Cl.NO
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent is removed and to the residue
ADDITION
Type
ADDITION
Details
is added 25 ml
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
the solvent is removed in vacuo
CUSTOM
Type
CUSTOM
Details
The residue is partitioned between dichloromethane and sodium bicarbonate solution
CUSTOM
Type
CUSTOM
Details
the organic layer is separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent removed
CUSTOM
Type
CUSTOM
Details
to give the product of the example, m.p. 258°-260° C.

Outcomes

Product
Name
Type
Smiles
N1=CC(=CC=C1)C1=CC=NC=2N1N=CC2C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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